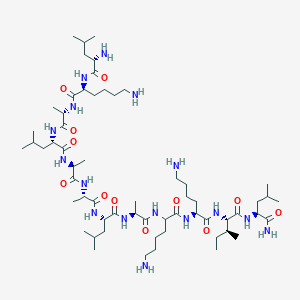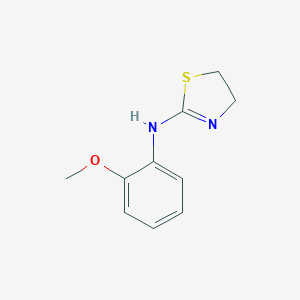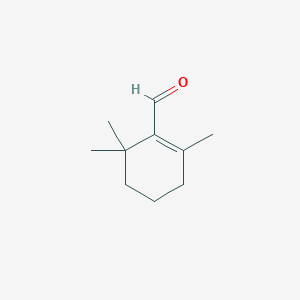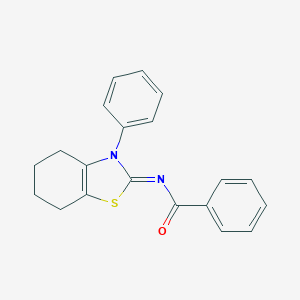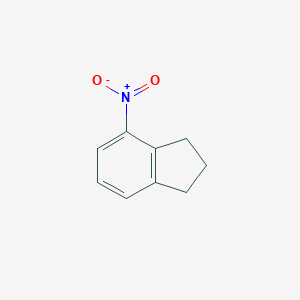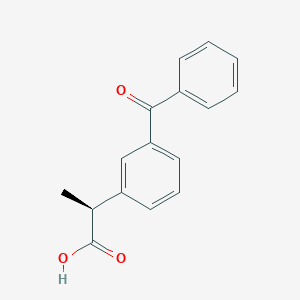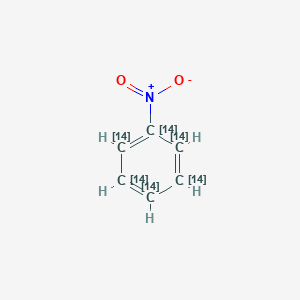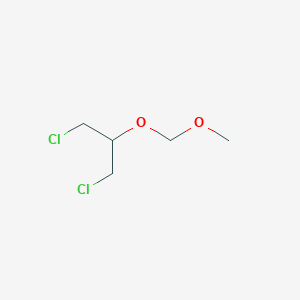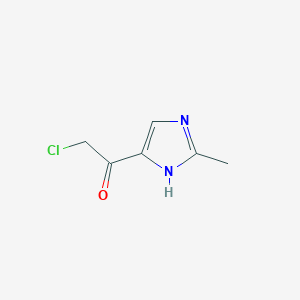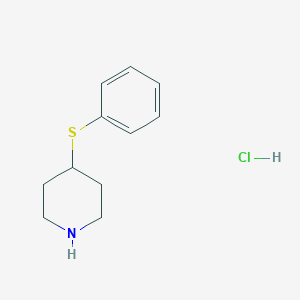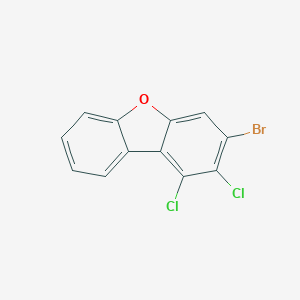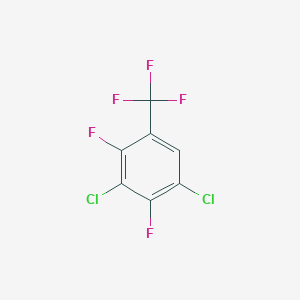
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its unique electronic and steric properties, which make it valuable in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene can be synthesized through several methods, including:
Halogenation of Benzene Derivatives: This involves the stepwise introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of a trifluoromethyl group. The reaction conditions typically involve the use of halogenating agents such as chlorine gas and fluorine gas, often in the presence of a catalyst like iron(III) chloride.
Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated benzene derivative with a trifluoromethylated boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes, where benzene derivatives are treated with halogenating agents under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions, amines, or thiols. This reaction typically occurs under basic conditions.
Electrophilic Aromatic Substitution: The trifluoromethyl group and halogens on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring. Common electrophiles include nitronium ions and sulfonyl chlorides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like water or alcohols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or sulfonyl chlorides in solvents like acetic acid or dichloromethane.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing chlorine or fluorine atoms.
Electrophilic Aromatic Substitution: Products include nitro or sulfonyl derivatives of the original compound.
科学研究应用
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique electronic properties that can influence drug-receptor interactions.
Industry: Employed in the production of specialty chemicals, polymers, and materials with specific electronic and mechanical properties.
作用机制
The mechanism of action of 1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets through its electron-withdrawing groups. The trifluoromethyl group, in particular, can enhance the compound’s ability to participate in electrophilic and nucleophilic reactions. The presence of chlorine and fluorine atoms can also influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
- 1,3-Dichlorobenzene
- 2,4-Dichlorobenzene
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to similar compounds. The presence of multiple electron-withdrawing groups enhances its ability to participate in a wide range of chemical reactions, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
110499-76-8 |
|---|---|
分子式 |
C7HCl2F5 |
分子量 |
250.98 g/mol |
IUPAC 名称 |
1,3-dichloro-2,4-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7HCl2F5/c8-3-1-2(7(12,13)14)5(10)4(9)6(3)11/h1H |
InChI 键 |
VHDYIDCNUYHOSL-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


